molecular formula C21H24N2O4 B2409271 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide CAS No. 900997-41-3

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide

Cat. No. B2409271
CAS RN: 900997-41-3
M. Wt: 368.433
InChI Key: WTHJLRGOAVGHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide is a chemical compound that belongs to the family of pyrrolidin-3-yl amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neurobiology.

Scientific Research Applications

Oxidative Radical Cyclization

One study discusses the treatment of an acetamide derivative with Mn(III)/Cu(II) leading to erythrinanes via oxidative radical cyclization. This demonstrates the compound's potential application in synthetic organic chemistry, particularly in the synthesis of complex natural products and alkaloids, highlighting its role in constructing pharmacologically relevant structures (Chikaoka et al., 2003).

Cognitive Function Improvement

Another research area involves the effects of similar acetamide derivatives on learning and memory in rats. These compounds have been shown to improve cognitive functions, suggesting potential therapeutic applications in treating memory impairment or enhancing cognitive abilities (Sakurai et al., 1989).

Corrosion Inhibition

Research on acetamide derivatives also extends to their use as corrosion inhibitors. A study synthesizing long alkyl side chain acetamide derivatives demonstrated their efficiency in preventing steel corrosion, indicating applications in materials science and engineering (Yıldırım & Cetin, 2008).

Biotransformation and Metabolite Analysis

The biotransformation and identification of metabolites in human urine of related compounds have been investigated, providing insights into drug metabolism and pharmacokinetics. Such studies are crucial for drug development and safety assessments (Fujimaki et al., 1990).

Cytotoxic Activity Against Cancer Cell Lines

Additionally, some acetamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. These compounds exhibit promising anticancer properties, suggesting potential applications in cancer therapy (Moghadam & Amini, 2018).

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-5-4-6-15(9-14)10-20(24)22-16-11-21(25)23(13-16)17-7-8-18(26-2)19(12-17)27-3/h4-9,12,16H,10-11,13H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHJLRGOAVGHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.